molecular formula C23H30N2O2 B6981785 2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-1-(4-phenylphenyl)ethanol

2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-1-(4-phenylphenyl)ethanol

Cat. No.: B6981785
M. Wt: 366.5 g/mol
InChI Key: VZMDBPMHRUZRMW-UHFFFAOYSA-N
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Description

2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-1-(4-phenylphenyl)ethanol is a complex organic compound featuring a piperidine ring substituted with an oxolane group and a biphenyl ethanol moiety

Properties

IUPAC Name

2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]-1-(4-phenylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c26-23(20-8-6-19(7-9-20)18-4-2-1-3-5-18)16-24-21-10-13-25(14-11-21)22-12-15-27-17-22/h1-9,21-24,26H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMDBPMHRUZRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC(C2=CC=C(C=C2)C3=CC=CC=C3)O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-1-(4-phenylphenyl)ethanol typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Oxolane Group: The oxolane group is introduced via nucleophilic substitution reactions, often using oxirane derivatives under basic conditions.

    Attachment of the Biphenyl Ethanol Moiety: The biphenyl ethanol group is attached through a series of coupling reactions, such as Suzuki or Heck coupling, followed by reduction to form the ethanol group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-1-(4-phenylphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The compound can be reduced to remove the oxolane group or to modify the piperidine ring using reducing agents like LiAlH₄.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or CrO₃ in acidic conditions.

    Reduction: LiAlH₄, NaBH₄, or catalytic hydrogenation.

    Substitution: HNO₃ for nitration, Br₂ for bromination, often in the presence of a catalyst like FeBr₃.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of simpler alcohols or amines.

    Substitution: Formation of nitro, halo, or other substituted derivatives.

Scientific Research Applications

2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-1-(4-phenylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-1-(4-phenylphenyl)ethanol involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

    Pathways Involved: Common pathways include those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-1-(4-methylphenyl)ethanol
  • 2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-1-(4-chlorophenyl)ethanol

Uniqueness

Compared to similar compounds, 2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-1-(4-phenylphenyl)ethanol may exhibit unique properties due to the presence of the biphenyl group, which can enhance its binding affinity to certain biological targets and potentially improve its pharmacokinetic profile.

This detailed overview provides a comprehensive understanding of 2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-1-(4-phenylphenyl)ethanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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